molecular formula C12H24N2O3 B148314 Tert-butyl 4-(3-hydroxypropyl)piperazine-1-carboxylate CAS No. 132710-90-8

Tert-butyl 4-(3-hydroxypropyl)piperazine-1-carboxylate

Cat. No. B148314
CAS RN: 132710-90-8
M. Wt: 244.33 g/mol
InChI Key: LRYRQGKGCIUVON-UHFFFAOYSA-N
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Description

Tert-butyl 4-(3-hydroxypropyl)piperazine-1-carboxylate, also known as TBHP, is a cyclic compound that has been used in a variety of scientific research applications. TBHP is a versatile compound that can be used as a reagent for organic synthesis, as a catalyst for various reactions, and as a ligand for coordination chemistry. TBHP has also been studied for its biochemical and physiological effects in different organisms.

Scientific Research Applications

Synthesis and Characterization

Tert-butyl 4-(3-hydroxypropyl)piperazine-1-carboxylate has been extensively studied in terms of its synthesis and molecular structure. Researchers have developed methods for synthesizing various derivatives of this compound, often using techniques like condensation reactions, nucleophilic substitution reactions, and X-ray diffraction studies for characterization and confirmation of the molecular structure (Sanjeevarayappa et al., 2015), (Kulkarni et al., 2016).

Biological Evaluation

Research has explored the biological properties of various derivatives of tert-butyl piperazine-1-carboxylate. These studies often focus on antibacterial and anthelmintic activities, finding that some compounds exhibit moderate biological activity in these areas (Sanjeevarayappa et al., 2015), (Kulkarni et al., 2016).

Anticorrosive Properties

Some studies have investigated the anticorrosive behavior of tert-butyl piperazine-1-carboxylate derivatives. These compounds have been found to be effective in inhibiting corrosion, particularly in applications like protecting carbon steel in corrosive environments (Praveen et al., 2021).

Application in Catalysis

Derivatives of tert-butyl piperazine-1-carboxylate have been used in catalysis, such as in Knoevenagel condensation reactions under microwave assistance. These studies highlight the efficiency of these compounds in catalyzing chemical reactions (Yang et al., 2004).

Safety and Hazards

Tert-butyl 4-(3-hydroxypropyl)piperazine-1-carboxylate is classified as Acute Tox. 3 Oral - Eye Irrit. 2 - Skin Irrit. 2 - STOT SE 3, indicating that it is toxic if swallowed, causes skin and eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

properties

IUPAC Name

tert-butyl 4-(3-hydroxypropyl)piperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H24N2O3/c1-12(2,3)17-11(16)14-8-6-13(7-9-14)5-4-10-15/h15H,4-10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRYRQGKGCIUVON-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)CCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30584565
Record name tert-Butyl 4-(3-hydroxypropyl)piperazine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30584565
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

132710-90-8
Record name tert-Butyl 4-(3-hydroxypropyl)piperazine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30584565
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Boc-4-(3-hydroxypropyl)piperazine
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Synthesis routes and methods I

Procedure details

A solution of piperazine-1-carboxylic acid tert-butyl ester (26.5 g, 142 mmol) in acetone (300 ml) at room temperature was treated with 3-bromo-propan-1-ol (14.5 ml, 156.2 mmol), potassium carbonate (50 g, 361.8 mmol) and potassium iodide (2.4 g, 14.2 mmol), and the mixture was heated at reflux for 18 h then allowed to cool to room temperature. The suspension was filtered and the filtrate concentrated in vacuo. The residue was purified by flash chromatography on silica gel (eluant; 5% methanol:95% dichloromethane) to yield the title compound (27.7 g, 80%).
Quantity
26.5 g
Type
reactant
Reaction Step One
Quantity
14.5 mL
Type
reactant
Reaction Step One
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
2.4 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Yield
80%

Synthesis routes and methods II

Procedure details

A mixture of tert-butyl piperazine-1-carboxylate (2.75 g, 14.8 mmol), 1-bromo-3-propanol (1.43 mL, 16.2 mmol) and potassium carbonate (2.25 mL, 27.5 mmol) in acetonitrile (75 mL) was heated at 95° C. for 4 hours. The solvent was removed under reduced pressure, and the residue was taken up in dichloromethane (300 mL) and washed with water, brine, dried over sodium sulfate and concentrated under reduced pressure. Chromatography on silica gel with methanol in dichloromethane (0-10%) gave a tan solid 2.88 g (80% yield).
Quantity
2.75 g
Type
reactant
Reaction Step One
Quantity
1.43 mL
Type
reactant
Reaction Step One
Quantity
2.25 mL
Type
reactant
Reaction Step One
Quantity
75 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
Yield
80%

Synthesis routes and methods III

Procedure details

A mixture of 1-tert-butoxycarbonylpiperazine (1.0 g, 5.37 mmol), 3-bromo-1-propanol (0.49 ml, 5.37 mmol) and potassium carbonate (1.86 g, 13.4 mmol) was heated at reflux in acetonitrile (10 ml) for 1.5 hours. The mixture was concentrated under reduced pressure and column chromatography of the residue, eluting with 2% methanol/methylene chloride, gave 1-tert-butoxycarbonyl-4-(3-hydroxypropyl)piperazine (1.2 g, 91%).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
0.49 mL
Type
reactant
Reaction Step One
Quantity
1.86 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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